![molecular formula C11H18N2O B587322 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 1794891-89-6](/img/structure/B587322.png)
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one
Overview
Description
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one is a deuterated derivative of the spiropyrrolidine scaffold, serving as a critical intermediate in synthesizing deuterated Irbesartan (a nonpeptide angiotensin II receptor antagonist used for hypertension and diabetic nephropathy) . Its molecular formula is C₁₁H₁₁D₇N₂O (molecular weight: 201.32), where seven hydrogen atoms are replaced with deuterium at the n-butyl side chain . This isotopic labeling enhances metabolic stability and facilitates pharmacokinetic tracking in mass spectrometry studies .
Preparation Methods
The synthesis of 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one involves several steps, starting with the preparation of the spirocyclic core. The synthetic route typically includes the following steps:
Formation of the spirocyclic core: This involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the butyl group: The butyl group is introduced through alkylation reactions.
Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals, it plays a crucial role in the development of drugs like Irbesartan.
Mechanism of Action
The mechanism of action of 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in drug synthesis, the compound’s effects are mediated through its conversion to active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific drug being synthesized. For example, in the case of Irbesartan, the compound ultimately acts on angiotensin II receptors to exert its antihypertensive effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Deuterated Parent Compound: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
- CAS No.: 151257-01-1 (hydrochloride salt) .
- Molecular Formula : C₁₁H₁₈N₂O·HCl (MW: 230.73) .
- Key Differences :
Alkyl Chain Variants
2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one
- Structure : Replaces the n-butyl group with a shorter propyl chain.
Heterocyclic Modifications
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 170921-48-9)
- Similarity Score : 0.51 .
- Key Differences :
- Additional nitrogen atom in the spiropyrrolidine ring.
- Benzyl substituent introduces aromaticity, enhancing π-π stacking interactions but increasing molecular weight (MW: ~273.34).
Deuterated Pharmaceutical Analogs
Irbesartan-d7
- CAS No.: 1329496-43-6 .
- Role: Deuterated active pharmaceutical ingredient (API) derived from 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one.
- Application : Internal standard in LC-MS/MS for quantifying Irbesartan in biological matrices .
Comparative Data Table
Biological Activity
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one is a synthetic compound with the molecular formula C11H11D7N2O. It is a deuterated analog of 2-n-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, which serves as an intermediate in the synthesis of various pharmaceuticals, notably Irbesartan, an angiotensin II receptor antagonist used to manage hypertension. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
- Molecular Weight : 201.32 g/mol
- CAS Number : 1794891-89-6
- SMILES Notation : [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1
The biological activity of this compound primarily stems from its role as a precursor in the synthesis of active pharmaceutical ingredients. Its mechanism of action involves interaction with specific molecular targets within biological pathways, particularly in relation to angiotensin II receptors when converted into Irbesartan. This interaction leads to vasodilation and reduced blood pressure, making it significant in cardiovascular therapies.
Pharmacological Applications
- Hypertension Management : As a precursor to Irbesartan, the compound contributes to antihypertensive therapies by blocking angiotensin II receptors.
- Research Applications : The compound is utilized in various biological studies to assess its effects on cellular processes and pathways. It serves as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
- Potential Therapeutic Effects : Although primarily known for its role in drug synthesis, studies suggest that deuterated compounds can exhibit altered pharmacokinetics and metabolic stability compared to their non-deuterated counterparts.
Case Studies and Research Findings
Several studies have highlighted the significance of diazaspiro compounds in medicinal chemistry:
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be illustrated by comparing it with its non-deuterated analog:
Compound | Molecular Formula | Molecular Weight | Key Differences |
---|---|---|---|
This compound | C11H11D7N2O | 201.32 g/mol | Deuterated structure enhances stability |
2-n-butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | 194.27 g/mol | Non-deuterated; potentially higher metabolic degradation |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis conditions for 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. Key factors include:
- Temperature : Use a factorial design (e.g., 2^k designs) to test ranges between 60–120°C, as excessive heat may degrade deuterated intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of spirocyclic intermediates, while non-polar solvents improve crystallization .
- Catalyst Loading : Screen catalysts (e.g., Pd/C for hydrogenation) at 1–5 mol% to balance reaction rate and byproduct formation .
- Deuterium Incorporation : Monitor isotopic purity via mass spectrometry (MS) and adjust reaction time to ensure complete deuteration at the n-butyl position .
Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>98%) .
Q. What are the best practices for characterizing the molecular structure of this compound?
- Methodological Answer : Combine spectroscopic and computational techniques:
- NMR Spectroscopy : Use ^1H/^13C NMR to confirm spirocyclic core and deuterium placement. Suppress residual proton signals in deuterated regions with presaturation .
- X-ray Diffraction (XRD) : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns. For amorphous forms, pair XRD with pair distribution function (PDF) analysis .
- Fourier-Transform Infrared (FTIR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and tetrazole (C-N, ~1450 cm⁻¹) functional groups .
- Computational Modeling : Compare experimental data with density functional theory (DFT)-optimized structures to resolve ambiguities in tautomerism .
Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies using a split-plot design:
- Variables : Temperature (25°C, 40°C, 60°C), humidity (30%, 60%, 90% RH), and pH (4.0, 7.4, 9.0) .
- Analytical Endpoints : Monitor degradation via LC-MS for deuterium loss, oxidation products, or ring-opening byproducts.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Advanced Research Questions
Q. What advanced techniques are suitable for analyzing polymorphic variations of this compound?
- Methodological Answer : Polymorph screening requires multi-modal analysis:
- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) detect melting points and desolvation events .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and phase transitions under humidity cycles.
- Solid-State NMR : Resolve hydrogen-bonding networks and lattice dynamics in amorphous vs. crystalline forms .
- Synchrotron XRD : High-resolution data can distinguish subtle differences in unit cell parameters .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in biological systems?
- Methodological Answer : Use a hybrid approach:
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., angiotensin II receptors) to identify binding hotspots .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate activation energies for metabolic reactions (e.g., CYP450-mediated oxidation) .
- Machine Learning (ML) : Train models on existing pharmacokinetic data to predict bioavailability and toxicity .
Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Q. What strategies can resolve contradictions between theoretical predictions and experimental data for this compound’s mechanism of action?
- Methodological Answer : Address discrepancies through iterative hypothesis testing:
- Replicate Experiments : Ensure consistency in deuterium labeling and solvent systems to rule out artifacts .
- Refine Computational Models : Adjust force fields or basis sets to better match observed spectroscopic data .
- Cross-Disciplinary Collaboration : Combine biochemical assays (e.g., enzyme inhibition) with structural biology (cryo-EM) to validate binding modes .
Q. How can AI-driven process optimization improve the scalability of this compound synthesis?
- Methodological Answer : Implement AI tools for real-time adjustments:
- Reinforcement Learning (RL) : Optimize reaction parameters (e.g., stoichiometry, flow rates) in continuous-flow systems .
- Bayesian Optimization : Identify ideal conditions for deuterium exchange reactions with minimal trial runs .
- Digital Twins : Simulate pilot-scale reactors to predict bottlenecks (e.g., heat transfer limitations) .
Q. Methodological Frameworks
Q. What theoretical frameworks are most relevant for studying the spirocyclic core’s electronic effects on biological activity?
- Methodological Answer : Anchor research in:
- Frontier Molecular Orbital (FMO) Theory : Correlate HOMO/LUMO energies with receptor affinity .
- Hammett Linear Free Energy Relationships (LFER) : Quantify substituent effects on reaction rates or binding constants .
- Molecular Docking : Align with crystallographic data from homologous proteins to infer binding poses .
Properties
IUPAC Name |
2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-1,3-diazaspiro[4.4]non-1-en-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h2-8H2,1H3,(H,12,13,14)/i1D3,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKWOYOVCXHXSS-NCKGIQLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.